Hetrombopag
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Hetrombopag, also known as rafutrombopag, is a pharmaceutical drug primarily used for the treatment of thrombocytopenia and anemia. It is an oral, small molecule, synthetic nonpeptide thrombopoietin receptor agonist developed by Jiangsu Hengrui Pharmaceutical. This compound received its first approval in China on June 16, 2021, for the treatment of primary immune thrombocytopenia and severe aplastic anemia in adults .
Preparation Methods
Synthetic Routes and Reaction Conditions: Hetrombopag is synthesized through structural modifications of eltrombopag to enhance its potency and minimize toxicity.
Industrial Production Methods: The industrial production of this compound involves multi-step organic synthesis under controlled conditions. The process includes the preparation of intermediates, purification, and final formulation into film-coated tablets. The production is carried out in compliance with Good Manufacturing Practices (GMP) to ensure the quality and safety of the final product .
Chemical Reactions Analysis
Types of Reactions: Hetrombopag undergoes various chemical reactions, including:
Oxidation: this compound can undergo oxidation reactions, which may affect its stability and efficacy.
Reduction: Reduction reactions can modify the functional groups in this compound, potentially altering its pharmacological activity.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nucleophiles.
Major Products Formed: The major products formed from these reactions include various derivatives of this compound with modified pharmacological properties. These derivatives are studied for their potential therapeutic applications .
Scientific Research Applications
Hetrombopag has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying the structure-activity relationship of thrombopoietin receptor agonists.
Biology: Investigated for its effects on megakaryocyte proliferation and differentiation, which are crucial for platelet production.
Medicine: Used in clinical trials for the treatment of thrombocytopenia, aplastic anemia, and chemotherapy-induced thrombocytopenia.
Industry: Employed in the development of new therapeutic agents targeting thrombopoietin receptors .
Mechanism of Action
Hetrombopag exerts its effects by binding to the thrombopoietin receptor on the surface of megakaryocytes and their progenitors. This binding activates multiple intracellular signaling pathways, including the STAT and MAPK pathways, leading to the proliferation and differentiation of megakaryocytes and increased platelet production .
Comparison with Similar Compounds
Eltrombopag: Another thrombopoietin receptor agonist with a similar mechanism of action but different pharmacokinetic properties.
Romiplostim: A peptide-based thrombopoietin receptor agonist with a different molecular structure.
Avatrombopag: A nonpeptide thrombopoietin receptor agonist with distinct pharmacological characteristics
Comparison: Hetrombopag is unique due to its structural modifications that enhance its potency and minimize toxicity compared to other thrombopoietin receptor agonists. It has shown superior efficacy in promoting the proliferation and differentiation of hematopoietic stem cells and achieving hematological responses in patients with severe aplastic anemia .
Properties
CAS No. |
2600513-51-5 |
---|---|
Molecular Formula |
C25H22N4O5 |
Molecular Weight |
458.5 g/mol |
IUPAC Name |
5-[2-hydroxy-3-[[5-methyl-3-oxo-2-(5,6,7,8-tetrahydronaphthalen-2-yl)-1H-pyrazol-4-yl]diazenyl]phenyl]furan-2-carboxylic acid |
InChI |
InChI=1S/C25H22N4O5/c1-14-22(24(31)29(28-14)17-10-9-15-5-2-3-6-16(15)13-17)27-26-19-8-4-7-18(23(19)30)20-11-12-21(34-20)25(32)33/h4,7-13,28,30H,2-3,5-6H2,1H3,(H,32,33) |
InChI Key |
YATJUTCKRWETAB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=O)N(N1)C2=CC3=C(CCCC3)C=C2)N=NC4=CC=CC(=C4O)C5=CC=C(O5)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.